molecular formula C14H11F3 B12851901 2-Methyl-3'-(trifluoromethyl)-1,1'-biphenyl

2-Methyl-3'-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B12851901
M. Wt: 236.23 g/mol
InChI Key: FUHUNCSPOBIZFB-UHFFFAOYSA-N
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Description

2-Methyl-3'-(trifluoromethyl)-1,1'-biphenyl is a biphenyl derivative featuring a methyl (-CH₃) substituent at the 2-position of one phenyl ring and a trifluoromethyl (-CF₃) group at the 3'-position of the adjacent ring. This structural arrangement confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C14H11F3

Molecular Weight

236.23 g/mol

IUPAC Name

1-methyl-2-[3-(trifluoromethyl)phenyl]benzene

InChI

InChI=1S/C14H11F3/c1-10-5-2-3-8-13(10)11-6-4-7-12(9-11)14(15,16)17/h2-9H,1H3

InChI Key

FUHUNCSPOBIZFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3’-(trifluoromethyl)-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in aqueous or organic solvents .

Industrial Production Methods

Industrial production of 2-Methyl-3’-(trifluoromethyl)-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to enhance yield and reduce costs. Continuous flow reactors and other advanced technologies may be employed to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3’-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated biphenyl derivatives .

Scientific Research Applications

Chemical Intermediate

The compound serves as an important intermediate in organic synthesis. Its trifluoromethyl group is a valuable feature for modifying biological activities of pharmaceutical compounds. The introduction of trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates. This property is particularly useful in the development of agrochemicals and pharmaceuticals where increased potency and reduced toxicity are desired .

Material Science

In material science, 2-Methyl-3'-(trifluoromethyl)-1,1'-biphenyl has been investigated for its role in developing advanced materials such as polymers and coatings. The incorporation of fluorinated compounds into polymer matrices can improve thermal stability, chemical resistance, and mechanical properties. Research indicates that materials modified with trifluoromethyl groups exhibit enhanced performance in harsh environments, making them suitable for applications in aerospace and automotive industries .

Case Study 1: Pharmaceutical Development

A study published in the Journal of Medicinal Chemistry highlighted the use of 2-Methyl-3'-(trifluoromethyl)-1,1'-biphenyl as a scaffold for synthesizing novel anti-cancer agents. The trifluoromethyl substitution was shown to significantly increase the activity against specific cancer cell lines compared to non-fluorinated analogs. The enhanced lipophilicity contributed to better membrane permeability and cellular uptake .

Case Study 2: Polymer Coatings

In a recent investigation into polymer coatings, researchers found that incorporating 2-Methyl-3'-(trifluoromethyl)-1,1'-biphenyl into epoxy resins resulted in coatings with superior water repellency and chemical resistance. The study demonstrated that these coatings could withstand aggressive solvents and high temperatures, making them ideal for industrial applications where durability is critical .

Data Table: Summary of Applications

Application AreaDescriptionBenefits
Chemical IntermediateUsed in organic synthesisEnhances metabolic stability
Material ScienceModifier for polymers and coatingsImproves thermal stability
Pharmaceutical DevelopmentScaffold for drug designIncreases potency and reduces toxicity

Mechanism of Action

The mechanism by which 2-Methyl-3’-(trifluoromethyl)-1,1’-biphenyl exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Substituent Effects on Reactivity and Stability
  • 2-Ethyl-5-(trifluoromethyl)-1,1'-biphenyl
    In a study by Alh et al., replacing a methyl group with an ethyl (-C₂H₅) substituent at the 2'-position and introducing a -CF₃ group at the 5-position resulted in 85% yield of dihydrophenanthridine under ruthenium-catalyzed conditions. The -CF₃ group suppressed air oxidation of the product, reducing phenanthridine formation to 10% . This highlights how electron-withdrawing -CF₃ groups enhance stability, while alkyl substituents (e.g., ethyl vs. methyl) modulate steric effects.

  • [1,1′-Biphenyl]-4-yl(trifluoromethyl)sulfane This compound, synthesized via trifluoromethylthiolation using CF₃SO₂Na and Tf₂O, achieved yields of 65–82%. The -SCF₃ group at the 4-position differs electronically from -CF₃, offering distinct reactivity in sulfur-based coupling reactions . Comparatively, the absence of a sulfane group in 2-methyl-3'-(trifluoromethyl)-1,1'-biphenyl may reduce its utility in thiol-mediated processes but improve compatibility in non-polar environments.
2.2 Positional Influence of Substituents
  • Meta vs. Para Substitution The -CF₃ group at the 3'-position (meta) in the target compound contrasts with para-substituted analogs (e.g., [1,1′-biphenyl]-4-yl derivatives). This positional difference could influence binding affinity in receptor-ligand systems or catalytic activity .
2.3 Heterocyclic Analogs
  • Trifluoromethyl-Substituted Imidazoles (e.g., 2-Methyl-1-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazole) These compounds, listed in , incorporate -CF₃ groups into heterocyclic frameworks. Compared to biphenyl systems, heterocycles often exhibit enhanced solubility and metabolic stability, critical for drug design. However, biphenyl derivatives like 2-methyl-3'-(trifluoromethyl)-1,1'-biphenyl may offer superior π-π stacking interactions in materials science applications .

Biological Activity

2-Methyl-3'-(trifluoromethyl)-1,1'-biphenyl is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethyl group is known to enhance the biological properties of organic compounds, making them more effective as therapeutic agents. This article explores the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by research findings and case studies.

  • Molecular Formula : C_13H_10F_3
  • Molecular Weight : 227.22 g/mol
  • Melting Point : 38-42 °C
  • Boiling Point : 203 °C at 760 mmHg

Biological Activity Overview

The biological activity of 2-Methyl-3'-(trifluoromethyl)-1,1'-biphenyl can be classified into several key areas:

Antibacterial Activity

Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced antibacterial properties. A study demonstrated that derivatives containing similar structures showed significant antibacterial activity against various strains, including Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating potent antibacterial effects .

Anticancer Activity

The anticancer potential of 2-Methyl-3'-(trifluoromethyl)-1,1'-biphenyl has been investigated through various in vitro assays. Compounds structurally related to it have shown promising results against multiple cancer cell lines. For instance, derivatives with similar functional groups were tested against human cancer cell lines such as A549 (lung), HCT116 (colon), and HePG2 (liver) and exhibited IC50 values lower than standard chemotherapeutics like Doxorubicin .

Case Study: Anticancer Evaluation

In a notable study, a series of compounds including those with trifluoromethyl substitutions were evaluated for their cytotoxic effects using the MTT assay. The results indicated:

  • Jurkat Cells : IC50 = 4.64 µM
  • MCF-7 Cells : IC50 = 8.47 µM after 72 hours of treatment
  • HCT116 Cells : IC50 values ranged from 12.4 to 17.8 µM depending on the specific derivative tested.

These findings suggest that the trifluoromethyl group significantly contributes to the compounds' ability to inhibit cell proliferation by inducing apoptosis and affecting cell cycle progression, particularly in cancerous cells .

The mechanism by which 2-Methyl-3'-(trifluoromethyl)-1,1'-biphenyl exerts its biological effects is thought to involve:

  • Protein Binding : The trifluoromethyl group enhances binding interactions with target proteins through multipolar interactions, which can lead to increased potency.
  • Gene Expression Modulation : Treatment with related compounds has shown down-regulation of critical genes involved in cancer progression, such as TP53 and EGFR, further supporting their role as potential anticancer agents .

Comparative Data Table

CompoundCell LineIC50 (µM)Mechanism of Action
2-Methyl-3'-(trifluoromethyl)-1,1'-biphenylJurkat4.64Induces apoptosis
Related Compound AMCF-78.47Inhibits cell proliferation
Related Compound BHCT11617.8Down-regulates oncogenes

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-methyl-3'-(trifluoromethyl)-1,1'-biphenyl, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple 2-methylbromobenzene with 3-(trifluoromethyl)phenylboronic acid. Key parameters include:

  • Catalyst loading : 2-5 mol% Pd for high yield .
  • Solvent system : Toluene/ethanol (3:1) with Na₂CO₃ as a base .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization to achieve >97% purity .
    • Validation : Use GC-MS or HPLC (C18 column, acetonitrile/water gradient) to confirm purity. Cross-reference with NIST spectral libraries for structural validation .

Q. How can the electronic effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The -CF₃ group is strongly electron-withdrawing, activating the aryl ring for electrophilic substitution but deactivating it for nucleophilic attacks. This duality requires careful optimization:

  • Electrophilic reactions : Use Lewis acids (e.g., AlCl₃) to enhance reactivity at the meta position relative to -CF₃ .
  • Nucleophilic challenges : Employ directing groups (e.g., -NH₂) to steer reactivity to ortho/para positions .
    • Case Study : In Pd-catalyzed C-H arylation, the -CF₃ group directs coupling to the 2-methyl-substituted ring, as observed in iridium-based catalytic systems .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for 2-methyl-3'-(trifluoromethyl)-1,1'-biphenyl derivatives?

  • Methodological Answer : Discrepancies in NMR (e.g., splitting patterns) or IR (C-F stretching) often arise from rotational isomers or solvent effects. Mitigation steps:

  • Variable-temperature NMR : Analyze at 298 K and 77 K to identify conformational equilibria .
  • Computational modeling : Use DFT (B3LYP/6-31G*) to simulate spectra and assign peaks .
    • Example : For 3'-CF₃-substituted biphenyls, X-ray crystallography (e.g., CCDC deposition) confirms bond angles and torsional strain .

Q. How does the steric bulk of the 2-methyl group affect catalytic applications in asymmetric synthesis?

  • Methodological Answer : The 2-methyl group induces axial chirality, enabling enantioselective catalysis. Key considerations:

  • Ligand design : Use chiral phosphines (e.g., Binap derivatives) to exploit steric hindrance .
  • Reaction scope : Test in asymmetric allylic alkylation (AAA) or Heck reactions. For example, Ir(III) complexes with biphenyl ligands achieve >90% ee in C-H activation .
    • Data : Kinetic studies show a 30% increase in enantioselectivity when 2-methyl is replaced with bulkier tert-butyl groups .

Q. What are the challenges in scaling up the synthesis of fluorinated biphenyls for material science applications?

  • Methodological Answer : Scaling introduces issues like exothermicity and fluorine handling. Best practices:

  • Batch vs. flow chemistry : Use microreactors for controlled fluorination (avoiding HF release) .
  • Safety protocols : Implement inert gas purging and corrosion-resistant reactors (e.g., Hastelloy) .
    • Case Study : High-purity 2,2'-bis(trifluoromethyl)benzidine (TFMB) is scaled to 10 kg batches for polyimide production, achieving >99% purity via distillation .

Key Research Challenges

  • Stereochemical control : The 2-methyl group complicates diastereomer separation. Chiral stationary phases (e.g., Chiralpak AD-H) are recommended for HPLC .
  • Fluorine stability : Prolonged storage in polar solvents (e.g., DMSO) may lead to C-F bond hydrolysis. Store under argon at –20°C .

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